molecular formula C14H30F4O8Si2 B1495502 triethyl (1,1,2,2-tetrafluoro-2-triethoxysilyloxyethyl) silicate CAS No. 223557-70-8

triethyl (1,1,2,2-tetrafluoro-2-triethoxysilyloxyethyl) silicate

Cat. No.: B1495502
CAS No.: 223557-70-8
M. Wt: 458.55 g/mol
InChI Key: BZRPITQVARKEJW-UHFFFAOYSA-N
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Description

triethyl (1,1,2,2-tetrafluoro-2-triethoxysilyloxyethyl) silicate, is a specialized compound known for its unique properties and applications. It is a type of perfluoropolyether that has been modified with silyltriethoxy groups at its terminal ends. This modification enhances its chemical stability, thermal resistance, and hydrophobicity, making it suitable for various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perfluoropolyether, silyltriethoxy terminated, typically involves the following steps:

Industrial Production Methods: Industrial production of perfluoropolyether, silyltriethoxy terminated, follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced reactors and purification techniques is common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: triethyl (1,1,2,2-tetrafluoro-2-triethoxysilyloxyethyl) silicate, undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, especially at elevated temperatures or in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like hydrogen or metal hydrides.

    Substitution: The silyltriethoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Oxidation products may include various perfluorinated compounds with different functional groups.

    Reduction: Reduction typically yields perfluoropolyether derivatives with reduced functional groups.

    Substitution: Substitution reactions result in the formation of new perfluoropolyether derivatives with different terminal groups.

Mechanism of Action

The mechanism of action of perfluoropolyether, silyltriethoxy terminated, is primarily based on its unique molecular structure. The perfluoropolyether backbone provides chemical and thermal stability, while the silyltriethoxy groups enhance its reactivity and compatibility with various substrates. The compound interacts with molecular targets through hydrophobic interactions and chemical bonding, leading to its desired effects in different applications .

Comparison with Similar Compounds

    Perfluoropolyether (PFPE): A class of compounds with similar perfluorinated backbones but different terminal groups.

    Perfluoropolyether, silyltrimethoxy terminated: Similar to the silyltriethoxy terminated variant but with trimethoxy groups at the terminal ends.

    Perfluoropolyether, carboxyl terminated: A variant with carboxyl groups at the terminal ends.

Uniqueness: triethyl (1,1,2,2-tetrafluoro-2-triethoxysilyloxyethyl) silicate, stands out due to its enhanced reactivity and compatibility with various substrates, making it suitable for a broader range of applications compared to other perfluoropolyether derivatives .

Properties

CAS No.

223557-70-8

Molecular Formula

C14H30F4O8Si2

Molecular Weight

458.55 g/mol

IUPAC Name

triethyl (1,1,2,2-tetrafluoro-2-triethoxysilyloxyethyl) silicate

InChI

InChI=1S/C14H30F4O8Si2/c1-7-19-27(20-8-2,21-9-3)25-13(15,16)14(17,18)26-28(22-10-4,23-11-5)24-12-6/h7-12H2,1-6H3

InChI Key

BZRPITQVARKEJW-UHFFFAOYSA-N

SMILES

CCO[Si](OCC)(OCC)OC(C(O[Si](OCC)(OCC)OCC)(F)F)(F)F

Canonical SMILES

CCO[Si](OCC)(OCC)OC(C(O[Si](OCC)(OCC)OCC)(F)F)(F)F

Origin of Product

United States

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